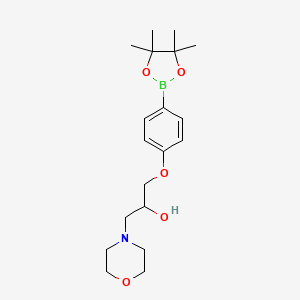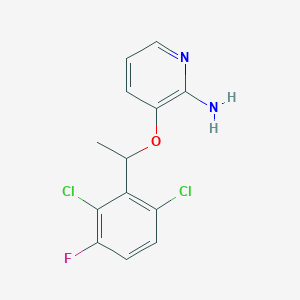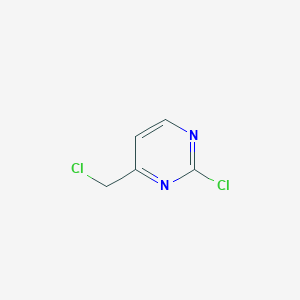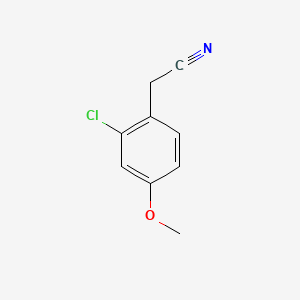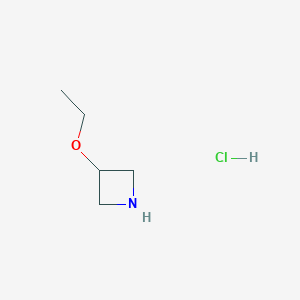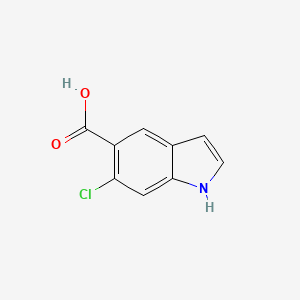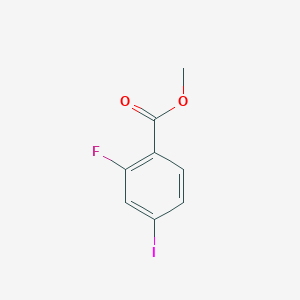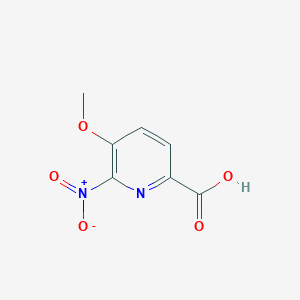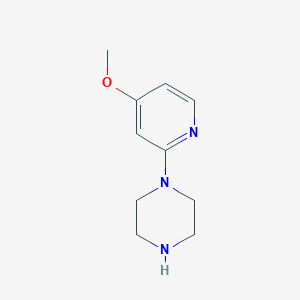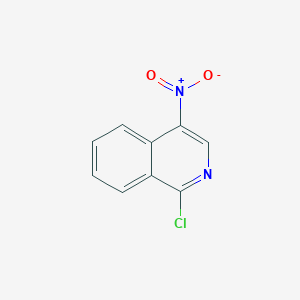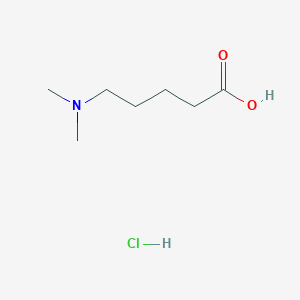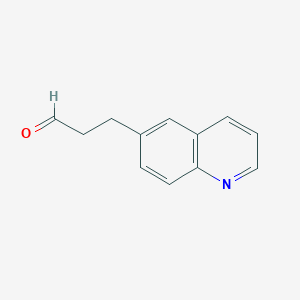
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide is a complex organic compound with a molecular formula of C27H29NaO5S[_{{{CITATION{{{_1{sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis5 ... - ChemBK. It is known for its unique chemical properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The starting materials typically include phenol derivatives and sulfur-containing compounds. The reaction conditions involve controlled temperatures, specific catalysts, and precise stoichiometric ratios to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using advanced chemical reactors and continuous flow processes. These methods ensure high purity and yield, making the compound suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions often use halogenating agents or nucleophiles.
Major Products Formed:
Oxidation products include sulfonic acids and sulfoxides.
Reduction products may include hydroxylated derivatives.
Substitution reactions can yield halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
The compound finds applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed as a pH indicator in biological research.
Medicine: Investigated for potential therapeutic uses in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes, receptors, and other biomolecules.
Pathways Involved: Influences metabolic pathways, signaling cascades, and cellular processes.
Comparación Con Compuestos Similares
Sodium hydrogen 4,4'-(3H-1,2-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(5-methyl-2-(1-methylethyl)phenolate) S,S-dioxide
Uniqueness: Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide is unique due to its specific structural features and reactivity profile, which distinguish it from other similar compounds.
Propiedades
Número CAS |
62625-31-4 |
|---|---|
Fórmula molecular |
C21H17NaO5S |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
sodium;4-[3-(4-hydroxy-2-methylphenyl)-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-3-methylphenolate |
InChI |
InChI=1S/C21H18O5S.Na/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)26-27(21,24)25;/h3-12,22-23H,1-2H3;/q;+1/p-1 |
Clave InChI |
KMXOGGPOKJLSPQ-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)[O-])C.[Na+] |
SMILES canónico |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3OS2(=O)=O)C4=C(C=C(C=C4)[O-])C.[Na+] |
Key on ui other cas no. |
67763-22-8 |
Números CAS relacionados |
2303-01-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


